Cyclocreatine
Overview
Description
Mechanism of Action
Target of Action
Cyclocreatine primarily targets the Creatine Transporter (CRT) , also known as SLC6A8 , which is responsible for the transport of creatine into cells . This transporter is highly specific for creatine and is expressed in many tissues, including the central nervous system (CNS), heart, and skeletal muscle .
Mode of Action
This compound is a creatine analog and is transported into cells predominantly by CRT .
Biochemical Pathways
This compound is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios . This compound phosphate is thought to effectively replace phosphocreatine in the brain, reversing metabolic deficits .
Pharmacokinetics
It is known that this compound can be efficiently internalized by cells . After treatment, substantial increases in brain this compound and this compound phosphate were detected .
Result of Action
The result of this compound action is a profound improvement in cognitive abilities, as seen in animal models . It appears promising as a potential therapy for CRT deficiency . In addition, this compound has been shown to suppress proliferation and impair cancer progression in certain models .
Action Environment
The action of this compound can be influenced by environmental factors such as the availability of exogenous creatine . The presence of CRT is also crucial for the uptake of this compound into cells
Biochemical Analysis
Biochemical Properties
Cyclocreatine is capable of entering brain cells independently of the creatine transporter . Once inside the cells, this compound is phosphorylated to phosphothis compound . This process sets up a this compound/phosphothis compound system in the brain .
Cellular Effects
In in vitro mouse hippocampal slices, this compound did not increase the creatine content, but was taken up as such and then phosphorylated to phosphothis compound . Unlike creatine, this compound did not delay the disappearance of the evoked synaptic potentials during anoxia in hippocampal slices .
Molecular Mechanism
The molecular mechanism of this compound involves its uptake into cells and subsequent phosphorylation to phosphothis compound . This uptake is largely blocked by inactivation of the creatine transporter, however, some this compound is taken up and phosphorylated even after such inactivation .
Temporal Effects in Laboratory Settings
Over time, this compound is taken up by cells and phosphorylated to form phosphothis compound . This process occurs even after the inactivation of the creatine transporter, suggesting that this compound can enter cells independently of this transporter .
Dosage Effects in Animal Models
In mice with creatine transporter deficiency, treatment with this compound led to the detection of brain this compound and this compound phosphate after 9 weeks . This was in contrast to the same mice treated with creatine or placebo . This compound-treated mice also exhibited a profound improvement in cognitive abilities .
Metabolic Pathways
This compound is involved in a unique metabolic pathway where it is taken up by cells and phosphorylated to form phosphothis compound . This process is independent of the creatine transporter .
Transport and Distribution
This compound is transported into cells independently of the creatine transporter . Once inside the cells, it is phosphorylated to form phosphothis compound .
Preparation Methods
Cyclocreatine can be synthesized through various methods. One common synthetic route involves the reaction of cyanamide with ethylenediamine to form ethylenediamine acetonitrile, which is then cyclized to produce this compound . The reaction conditions typically involve temperatures ranging from 0 to 20°C . Industrial production methods focus on optimizing yield and safety, often using improved synthetic routes and intermediates .
Chemical Reactions Analysis
Cyclocreatine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imino group in this compound.
Substitution: Substitution reactions can occur at the imino group or the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Cyclocreatine is used as a model compound to study creatine metabolism and its analogs.
Medicine: This compound has shown promise in treating creatine transporter deficiency and certain types of cancer, such as prostate cancer
Industry: This compound is used in the development of therapeutic agents targeting creatine metabolism.
Comparison with Similar Compounds
Cyclocreatine is unique compared to other creatine analogs due to its ability to bypass the creatine transporter and directly enter cells . Similar compounds include:
Creatine: The natural form of the compound, used in energy metabolism.
Phosphocreatine: A phosphorylated form of creatine, used as an energy reservoir in cells.
Guanidinoacetate: A precursor in the biosynthesis of creatine.
This compound’s uniqueness lies in its ability to inhibit creatine kinase and its potential therapeutic applications in treating creatine transporter deficiency and cancer .
Properties
IUPAC Name |
2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZIUVRYRVYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188889 | |
Record name | Cyclocreatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-50-3 | |
Record name | Cyclocreatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cyclocreatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclocreatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Imino-1-imidazolidineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOCREATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- Spectroscopic Data: Cyclocreatine can be analyzed using various techniques, including NMR and mass spectrometry. For instance, 31P-NMR can differentiate between this compound and phosphothis compound in cells. [] A specific and sensitive assay for this compound utilizes its reaction with an aged aqueous solution of Na2[Fe(CN)5NH3] under alkaline conditions. This reaction yields a blue product measurable at 605 nm with a molar absorption coefficient (ε) of 4,400 M−1 cm−1. []
A: While the provided research does not specifically address material compatibility, the focus lies on biological systems. Regarding stability, phosphothis compound is described as "extremely stable," persisting in muscle long after this compound withdrawal from the diet. [, ] This stability contrasts with phosphocreatine, which undergoes continuous degradation to an inactive cyclic lactam. []
ANone: The provided research does not delve into computational chemistry or modeling studies specifically for this compound.
A: Phosphothis compound, the phosphorylated form of this compound, exhibits significant stability in vivo, persisting in tissues like muscle even after dietary this compound is removed. [, ] This contrasts with phosphocreatine's continuous degradation. [] Regarding formulation, one study explored the use of electropolymerized poly(o-phenylenediamine) molecularly imprinted polymers for creating impedimetric sensors to determine this compound phosphate levels in plasma. []
ANone: The research provides insights into the PK/PD of this compound.
- Absorption and Distribution: this compound is readily absorbed after oral administration and distributes to various tissues, including muscle, heart, and brain. [, ] It can cross the blood-brain barrier, although less efficiently than its analog, homothis compound. [, ]
- Metabolism: The primary metabolic pathway involves phosphorylation by creatine kinase to form phosphothis compound. [, ]
- Excretion: While specific excretion pathways are not extensively discussed, the decrease in brain this compound levels with a half-life of 17-28 days after diet removal suggests an active elimination process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.